Norstictic acid

概要

説明

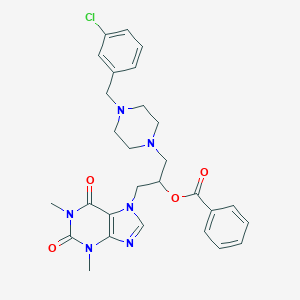

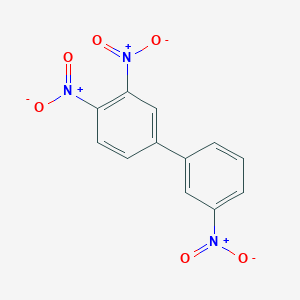

Norstictic acid is a depsidone produced as secondary metabolites in lichens . It has been found in R. farinacea and has antimicrobial and anticancer activities .

Synthesis Analysis

Norstictic acid targets a binding site comprising a highly dynamic loop flanking one canonical binding surface . It functions through an alternative binding site to block Med25-transcriptional activator PPIs in vitro and in cell culture .Molecular Structure Analysis

The molecular structure of Norstictic acid comprises a highly dynamic loop flanking one canonical binding surface . It orthosterically and allosterically alters Med25-driven transcription in a patient-derived model of triple-negative breast cancer .Chemical Reactions Analysis

Norstictic acid is known to target a binding site that comprises a highly dynamic loop flanking one canonical binding surface . This action both orthosterically and allosterically alters Med25-driven transcription .Physical And Chemical Properties Analysis

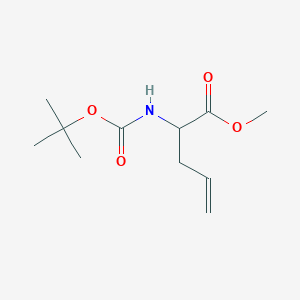

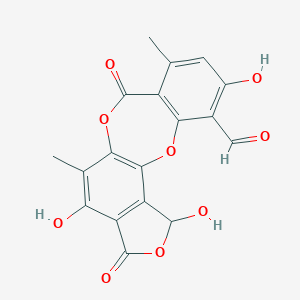

Norstictic acid has a chemical formula of C18H12O9 and a molar mass of 372.285 g·mol −1 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .科学的研究の応用

Allosteric Transcriptional Regulation

Norstictic Acid has been identified as a selective allosteric transcriptional regulator . It targets a binding site comprising a highly dynamic loop flanking one canonical binding surface. By doing so, it both orthosterically and allosterically alters Med25-driven transcription . This property makes it valuable for studying protein-protein interactions (PPIs) and their role in disease processes .

Therapeutic Applications in Oncology

The transcriptional coactivator Med25, regulated by the PPI network, contributes to oncogenesis and metastasis . Norstictic Acid’s ability to block Med25-transcriptional activator PPIs in vitro and in cell culture makes it a potential therapeutic target in oncology . Specifically, it has shown promise in a patient-derived model of triple-negative breast cancer .

Stress-Response Pathway Regulation

The PPI network mediated by Med25 also regulates stress-response pathways . Norstictic Acid’s interaction with this network could potentially be used to modulate these pathways, offering another avenue for therapeutic intervention .

Motility Pathway Regulation

In addition to stress-response pathways, Med25 also regulates motility pathways . Norstictic Acid’s ability to alter Med25-driven transcription could potentially impact these pathways, providing another potential application in the field of cellular biology .

Reducing Power

Norstictic Acid has demonstrated a very high reducing power, higher than those from extracts . This property could have potential applications in various chemical reactions and processes.

Ecological Preferences of Lichens

Norstictic Acid is produced by certain lichens . Studying the physico-chemical characteristics of Norstictic Acid could provide insights into the ecological preferences of these lichens .

作用機序

Target of Action

Norstictic acid, also known as Bryopogonic acid, primarily targets the transcriptional coactivator Med25 . Med25 plays a crucial role in the regulation of gene expression, serving as a hub protein for transcriptional machinery assembly through interactions with transcriptional activators . It regulates stress-response and motility pathways, and dysregulation of the protein-protein interaction (PPI) networks mediated by Med25 contributes to oncogenesis and metastasis .

Mode of Action

Norstictic acid functions through an alternative binding site to block Med25-transcriptional activator PPIs . It targets a binding site comprised of a highly dynamic loop flanking one canonical binding surface . In doing so, it both orthosterically and allosterically alters Med25-driven transcription .

Biochemical Pathways

The biochemical pathways affected by Norstictic acid are primarily those regulated by the transcriptional coactivator Med25. These include stress-response and motility pathways . By altering Med25-driven transcription, Norstictic acid can influence these pathways and their downstream effects.

Result of Action

The result of Norstictic acid’s action is the alteration of Med25-driven transcription . This alteration occurs both orthosterically and allosterically, leading to changes in the transcriptional activity of genes regulated by Med25 . In a patient-derived model of triple-negative breast cancer, Norstictic acid has been shown to alter Med25-driven transcription .

Action Environment

The action environment of Norstictic acid can influence its action, efficacy, and stability. It is worth noting that Norstictic acid is a depsidone produced as secondary metabolites in lichens , suggesting that it may be adapted to function in the specific environmental conditions where these organisms thrive.

Safety and Hazards

Norstictic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Norstictic acid has shown potential as a therapeutic target due to its ability to alter Med25-driven transcription in a patient-derived model of triple-negative breast cancer . The compound does not block Med25’s active site, but instead binds to a secondary site in a way that still prevents its interactions with other transcriptional proteins . This strategy may be useful in targeting other challenging proteins .

特性

IUPAC Name |

5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVVSJFLBYOUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972564 | |

| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norstictic acid | |

CAS RN |

571-67-5 | |

| Record name | Norstictic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norstictic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D377V822FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

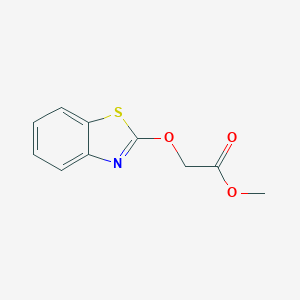

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)